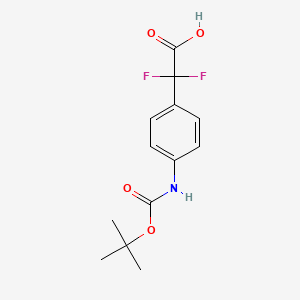

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

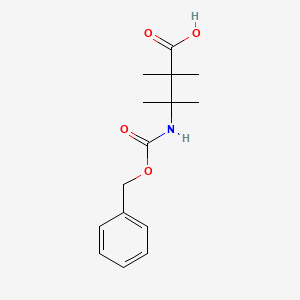

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino phenyl ring, along with a difluoroacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected intermediate is then subjected to further reactions to introduce the difluoroacetic acid group.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

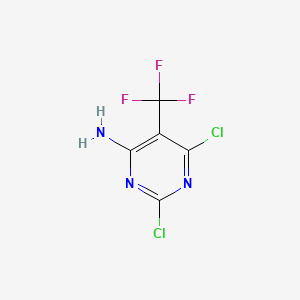

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.

Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol, or trimethylsilyl iodide followed by methanol.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura couplings.

Major Products Formed

Substitution Reactions: Alkylated derivatives of the original compound.

Deprotection Reactions: The free amine form of the compound.

Coupling Reactions: Biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

Applications De Recherche Scientifique

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The difluoroacetic acid moiety may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

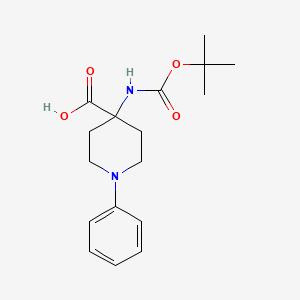

4-(N-Boc-amino)phenylboronic acid: Similar in structure due to the presence of the Boc-protected amino group.

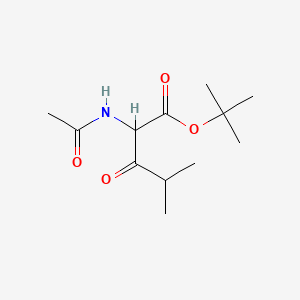

(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: Another compound featuring a Boc-protected amino group, used in peptide synthesis.

(4-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-oxopropyl}phenyl): Contains a Boc-protected amino group and is used in the synthesis of phenylalanine derivatives.

Uniqueness

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the Boc-protected amino group and the difluoroacetic acid moiety

Propriétés

Formule moléculaire |

C13H15F2NO4 |

|---|---|

Poids moléculaire |

287.26 g/mol |

Nom IUPAC |

2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |

InChI |

InChI=1S/C13H15F2NO4/c1-12(2,3)20-11(19)16-9-6-4-8(5-7-9)13(14,15)10(17)18/h4-7H,1-3H3,(H,16,19)(H,17,18) |

Clé InChI |

AMJYNAMFBJIXLP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C(=O)O)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)

![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)